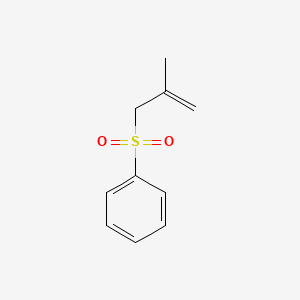
(2-Methyl-prop-2-ene-1-sulfonyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-prop-2-ene-1-sulfonyl)-benzene is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (2-Methyl-prop-2-ene-1-sulfonyl)-benzene derivatives in anticancer therapies. For instance, compounds synthesized from this sulfone have shown promising inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibition demonstrated IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for cancerous cells over normal cells .
Table 1: Anticancer Activity of Derivatives
| Compound | IC50 (nM) | Selectivity | Cell Line |
|---|---|---|---|
| 4e | 10.93 | High | MDA-MB-231 |
| 4g | 15.00 | Moderate | MDA-MB-231 |
| 4h | 25.06 | High | MCF-7 |
Mechanism of Action
The mechanism involves the induction of apoptosis in cancer cells, which was evidenced by a significant increase in annexin V-FITC positive cells . The derivatives were also evaluated for their antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, which further emphasizes their therapeutic potential beyond oncology.
Organic Synthesis
Synthesis of Sulfonamide Compounds
This compound serves as a crucial intermediate in the synthesis of various sulfonamide compounds. These compounds are valuable in pharmaceutical applications due to their antibacterial and anti-inflammatory properties. The synthesis typically involves the reaction of this sulfone with amines or other nucleophiles under controlled conditions to yield diverse sulfonamides .
Table 2: Synthesis Pathways Using this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Mild heating with amines | Sulfonamide derivatives |
| Electrophilic Addition | Presence of electrophiles | Functionalized sulfones |
Materials Science
Polymer Chemistry
This compound is utilized as a monomer in polymer chemistry to produce sulfonated polymers with enhanced thermal stability and mechanical properties. These materials are particularly useful in applications such as membranes for fuel cells and other energy conversion technologies .
Case Study: Polymer Membranes
A study demonstrated the incorporation of this compound into poly(ionic liquid) membranes, resulting in improved ionic conductivity and mechanical strength compared to traditional polymer membranes . This advancement is crucial for developing more efficient energy systems.
Propiedades
Número CAS |
49639-05-6 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
2-methylprop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Clave InChI |
OFHZALKLLSXZST-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














